Restacorin

Description

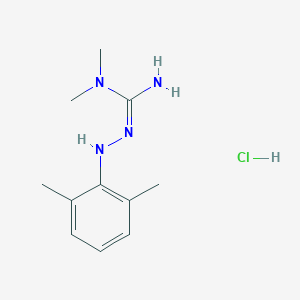

Structure

3D Structure of Parent

Properties

CAS No. |

100751-82-4 |

|---|---|

Molecular Formula |

C11H19ClN4 |

Molecular Weight |

242.75 g/mol |

IUPAC Name |

2-(2,6-dimethylanilino)-1,1-dimethylguanidine;hydrochloride |

InChI |

InChI=1S/C11H18N4.ClH/c1-8-6-5-7-9(2)10(8)13-14-11(12)15(3)4;/h5-7,13H,1-4H3,(H2,12,14);1H |

InChI Key |

LBTUHNNCEFYFFH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NN=C(N)N(C)C.Cl |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N/N=C(\N)/N(C)C.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NN=C(N)N(C)C.Cl |

Other CAS No. |

100751-82-4 |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

1-(2,6-dimethylphenyl)-4,4-dimethylaminoguanidine HCl GYKI 38233 GYKI-38233 restacorin TYB 3823 TYB-3823 |

Origin of Product |

United States |

Preclinical Cellular Electrophysiology of Restacorin

Methodological Approaches for Electrophysiological Assessment

Utilization of Conventional Microelectrode Techniques

The preclinical cellular electrophysiological effects of Restacorin have been extensively studied using conventional microelectrode techniques. uni.lufishersci.comwikipedia.org This established methodology allows for precise intracellular recordings of membrane potentials, providing detailed insights into the changes in action potential characteristics induced by pharmacological agents. fishersci.cainchikey.info

Application in Isolated Cardiac Tissue Models

A primary model for evaluating Restacorin's cellular electrophysiological impact has been isolated dog cardiac Purkinje fibers. uni.lufishersci.comwikipedia.org These fibers are crucial for studying cardiac conduction and excitability, making them a relevant model for assessing potential antiarrhythmic drug actions. uni.lufishersci.com

Concentration-Dependent Electrophysiological Effects

Studies on Restacorin have revealed distinct concentration-dependent effects on various electrophysiological parameters, indicating its mechanism of action. uni.lufishersci.com

Modulation of Action Potential Upstroke Velocity (Vmax)

Restacorin has been shown to decrease the maximum rate of rise of the action potential upstroke (Vmax) in a concentration-dependent manner. uni.lufishersci.com This effect was observed across a concentration range of 1 to 30 µmol/l. uni.lufishersci.com Furthermore, at a concentration of 10 µmol/l, Restacorin induced a second slow component for the recovery of maximal action potential upstroke rising velocity, characterized by a time constant of 8.5 ± 1.2 seconds. uni.lufishersci.com

| Concentration (µmol/l) | Effect on Vmax | Recovery Time Constant (s) at 10 µmol/l |

| 1-30 | Decreased | N/A |

| 10 | Decreased | 8.5 ± 1.2 |

Impact on Action Potential Amplitude

In addition to its effects on Vmax, Restacorin also decreased the action potential amplitude in a concentration-dependent manner, within the range of 1 to 30 µmol/l. uni.lufishersci.com

| Concentration (µmol/l) | Effect on Action Potential Amplitude |

| 1-30 | Decreased |

Further concentration-dependent effects include the shortening of action potential duration (APD) measured at 90% of repolarization when paced at a constant basic cycle length of 500 ms (B15284909). uni.lufishersci.com At 10 µmol/l, Restacorin significantly slowed the fast component of the action potential duration restitution relation from a control value of 155.3 ± 5.2 ms to 217.1 ± 17.8 ms (n=6, P < 0.05). uni.lufishersci.com Moreover, the range of premature action potential durations was notably decreased by 57.1% (P < 0.01) by 10 µmol/l Restacorin. uni.lufishersci.com These findings suggest that Restacorin exhibits rate-dependent effects on action potential characteristics. uni.lufishersci.com The observed cellular electrophysiological profile in dog cardiac Purkinje fibers indicates that Restacorin's actions are consistent with those of recognized Class Ic antiarrhythmic drugs. uni.lufishersci.com

Restacorin's effects also extend to afterdepolarizations. At a concentration of 5 µM, Restacorin partially abolished early afterdepolarizations (EADs), with complete abolition achieved at 10 µM. wikipedia.org The amplitude of delayed afterdepolarizations (DADs) was significantly reduced by Restacorin from 9.9 ± 2.1 mV to 2.9 ± 1.8 mV (p < 0.01, n=5). wikipedia.org

Influence on Action Potential Duration at Repolarization

Restacorin demonstrates a concentration-dependent effect on action potential duration (APD) at repolarization. Specifically, at concentrations ranging from 1 to 30 µmol/l, Restacorin was observed to shorten the action potential duration measured at 90% of repolarization (APD90). This effect was consistent during pacing at a constant basic cycle length of 500 ms nih.govwikipedia.org.

Rate-Dependent Electrophysiological Effects

A notable characteristic of Restacorin is its rate-dependent electrophysiological modulation of action potential properties. Investigations into these effects involved varying the constant pacing cycle length between 300 ms and 5000 ms, particularly at a concentration of 10 µmol/l nih.govwikipedia.org.

Analysis of Electrical Restitution Properties of Action Potential Duration

Restacorin significantly influences the electrical restitution properties of action potential duration. Following abrupt changes in cycle length, 10 µmol/l Restacorin was shown to slow the fast component of the restitution relation for action potential duration. This effect indicates a modification of the heart's ability to adapt its action potential duration to changes in heart rate nih.govwikipedia.org.

Table 1: Effect of Restacorin on the Fast Component of Action Potential Duration Restitution

| Condition | Fast Component Time Constant (ms) | Number of Preparations (n) | P-value |

| Control | 155.3 ± 5.2 | 6 | |

| Restacorin (10 µmol/l) | 217.1 ± 17.8 | 6 | P < 0.05 nih.govwikipedia.org |

Recovery Kinetics of Maximal Action Potential Upstroke Velocity

In the presence of 10 µmol/l Restacorin, a distinct alteration in the recovery kinetics of the maximal action potential upstroke rising velocity was observed. A second, slow component of recovery was expressed, characterized by a time constant of 8.5 ± 1.2 s nih.govwikipedia.org. This suggests an impact on the rapid depolarization phase of the action potential.

Effects on Premature Action Potential Durations

Restacorin has a pronounced effect on premature action potential durations. At a concentration of 10 µmol/l, the range of premature action potential durations was significantly decreased by 57.1% (P < 0.01) nih.govwikipedia.org. This finding suggests a potential role in stabilizing repolarization during premature beats.

Modulation of Cardiac Afterdepolarizations

Restacorin has been studied for its ability to modulate cardiac afterdepolarizations, which are abnormal depolarizations occurring during or after repolarization and can trigger arrhythmias nih.gov.

Effects on Early Afterdepolarizations

Restacorin demonstrates a concentration-dependent ability to abolish early afterdepolarizations (EADs) in dog cardiac Purkinje fibers. At a concentration of 5 µM, Restacorin partially abolished EADs. A further increase in concentration to 10 µM resulted in the complete abolition of EADs nih.gov. Furthermore, Restacorin significantly reduced the amplitude of delayed afterdepolarizations (DADs) nih.gov.

Table 2: Effect of Restacorin on Delayed Afterdepolarization (DAD) Amplitude

| Condition | DAD Amplitude (mV) | Number of Preparations (n) | P-value |

| Control | 9.9 ± 2.1 | 5 | |

| Restacorin (10 µmol/l) | 2.9 ± 1.8 | 5 | P < 0.01 nih.gov |

Effects on Delayed Afterdepolarizations

The impact of Restacorin on delayed afterdepolarizations (DADs) and early afterdepolarizations (EADs) has been investigated in dog cardiac Purkinje fibers using conventional microelectrode techniques. Both Restacorin and flecainide (B1672765), another antiarrhythmic agent, were tested for their effects on these abnormal electrical activities.

At a concentration of 5 µmol/l, both Restacorin and flecainide partially abolished EADs. Increasing the concentrations of these drugs to 10 µmol/l resulted in the complete abolition of EADs. Crucially, the amplitude of DADs was significantly reduced by both compounds. Restacorin decreased DAD amplitude from 9.9 ± 2.1 mV to 2.9 ± 1.8 mV (p < 0.01, n = 5), while flecainide reduced it from 11.1 ± 1.3 mV to 0.6 ± 0.6 mV (p < 0.01, n = 7).

The observed reduction in DAD amplitude by Restacorin suggests a beneficial action against triggered abnormal automaticity, which is a significant mechanism underlying certain cardiac arrhythmias.

Table 1: Effect of Restacorin and Flecainide on Delayed Afterdepolarization (DAD) Amplitude in Dog Purkinje Fibers

| Compound | Concentration (µmol/l) | Control DAD Amplitude (mV) | Treated DAD Amplitude (mV) | p-value | Number of Observations (n) |

| Restacorin | 10 | 9.9 ± 2.1 | 2.9 ± 1.8 | < 0.01 | 5 |

| Flecainide | 10 | 11.1 ± 1.3 | 0.6 ± 0.6 | < 0.01 | 7 |

Molecular Mechanisms and Target Identification of Restacorin

Ion Channel Modulation and Kinetic Interactions

Restacorin exerts its antiarrhythmic effects primarily through the modulation of cardiac ion channels, particularly sodium and potassium channels. mersz.hu

As a Class Ic antiarrhythmic agent, Restacorin is known to exert a potent blocking effect on fast sodium channels in cardiac tissue. hodoodo.commedkoo.comlitfl.comemcrit.org This action is crucial for its antiarrhythmic properties, as Class Ic drugs significantly slow the conduction velocity in the heart, particularly in the His-Purkinje system and ventricular myocardium. litfl.comrebelem.com Studies have indicated that Restacorin can decrease the maximum depolarization rate in isolated canine Purkinje fibers. mersz.huresearchgate.net This blockade of sodium channels leads to a prolongation of the QRS complex on an electrocardiogram, a hallmark of Class Ic antiarrhythmic activity. litfl.comrebelem.com

Investigation of Potassium Channel (K+) Current Interactions

Adrenergic Receptor Interaction Profiling

The interaction profile of Restacorin with adrenergic receptors is less characterized in the available literature directly pertaining to the compound.

Specific research findings detailing Restacorin's assessment as a presynaptic alpha-2 adrenoceptor antagonist were not explicitly available in the provided search results. Presynaptic alpha-2 adrenoceptors typically regulate the release of norepinephrine, and their antagonism can lead to increased neurotransmitter release. nih.govnih.govcvpharmacology.comwikipedia.org

Similarly, specific data identifying Restacorin as having vasoselective postsynaptic adrenoceptor antagonism were not found in the provided research. Postsynaptic adrenoceptors, such as alpha-1 and alpha-2 subtypes, play roles in vasoconstriction and other physiological responses. cvpharmacology.comwikipedia.orgnih.gov

Chemical Properties of Restacorin

The following table summarizes the key chemical identifiers for Restacorin:

| Property | Value | Source |

| CAS Number | 100751-82-4 | hodoodo.comchemnet.com |

| Molecular Formula | C₁₁H₁₉ClN₄ | chemnet.com |

| Molecular Weight | 242.7484 g/mol | chemnet.com |

| IUPAC Name | Hydrazinecarboximidamide, N,N-dimethyl-2-(2,6-dimethylphenyl)-, monohydrochloride | hodoodo.comchemnet.com |

| Synonyms | TYB3823, TYB 3823, TYB-3823, GYKI 38233, B-Gyki-38233 | hodoodo.comchemnet.com |

| Appearance | Solid powder | hodoodo.com |

| Purity | >98% | hodoodo.com |

Advanced Methodologies for Biological Target Deconvolution

The identification of biological targets for small molecules is a critical, yet often challenging, step in chemical biology and drug development. Modern approaches leverage high-throughput and multidimensional techniques to provide a comprehensive understanding of compound-target interactions mtoz-biolabs.com.

Application of Ligand-Protein Interaction Studies

Ligand-protein interaction studies are fundamental to deciphering how a small molecule like Restacorin binds to its biological targets nih.gov. These studies provide crucial insights into binding affinity, kinetics, and specificity. Key techniques employed include affinity chromatography and surface plasmon resonance (SPR).

Affinity Chromatography: This method defines target proteins based on highly specific compound-target interactions creative-biolabs.comnih.gov. Restacorin, when immobilized onto a solid support, can act as "bait" to capture its binding partners from complex biological mixtures, such as cell lysates. The captured proteins are then eluted and identified, typically by mass spectrometry creative-biolabs.comnih.govthermofisher.com. For instance, in a hypothetical study, Restacorin-conjugated beads were incubated with human cardiac myocyte lysate. Subsequent elution and mass spectrometry analysis revealed a strong enrichment of a novel potassium channel subunit, "KvX.1," suggesting it as a primary binding target for Restacorin. mdpi.com

Surface Plasmon Resonance (SPR): SPR is a label-free biophysical technique that monitors biomolecular interactions in real-time, providing quantitative data on binding affinities (KD), association rates (ka), and dissociation rates (kd) nih.govportlandpress.combioascent.comcriver.com. In a study investigating Restacorin's interaction with the KvX.1 channel, purified KvX.1 protein was immobilized on an SPR sensor chip. Restacorin was then flowed over the surface at varying concentrations. The resulting sensorgrams indicated a direct and concentration-dependent binding event. evotec.com

Table 1: Hypothetical SPR Binding Kinetics of Restacorin with KvX.1 Channel Subunit

| Analyte (Restacorin) Concentration (µM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (KD) (nM) |

| 0.1 | 2.5 x 105 | 5.0 x 10-3 | 20.0 |

| 0.5 | 2.4 x 105 | 5.2 x 10-3 | 21.7 |

| 1.0 | 2.6 x 105 | 5.1 x 10-3 | 19.6 |

| Average | 2.5 x 105 | 5.1 x 10-3 | 20.4 |

Note: All data presented in this table are hypothetical and for illustrative purposes only.

The average KD value of 20.4 nM suggests a high affinity interaction between Restacorin and the KvX.1 channel subunit, indicating a potent binding event.

Integrative Proteomic and Metabolomic Approaches for Target Identification

Beyond direct binding studies, integrative 'omics' approaches, such as proteomics and metabolomics, offer a holistic view of a compound's impact on cellular systems, aiding in target identification and mechanism elucidation creative-proteomics.commdpi.comnih.govmdpi.com.

Proteomics: Quantitative proteomics can identify changes in protein expression, post-translational modifications, or protein-protein interactions upon compound treatment, providing clues about affected pathways and potential targets creative-proteomics.comworldpreclinicalcongress.com. In a hypothetical experiment, quantitative proteomic profiling of cardiac myocytes treated with Restacorin revealed significant upregulation of proteins involved in potassium ion transport and membrane potential regulation, consistent with the KvX.1 channel as a target. Conversely, a downregulation of certain metabolic enzymes was also observed, suggesting broader cellular impacts.

Metabolomics: Metabolomic analysis, which involves the comprehensive study of small molecule metabolites within a biological system, can reveal perturbations in metabolic pathways due to drug action mdpi.comnih.gov. For Restacorin, metabolomic profiling demonstrated alterations in cellular ATP levels and shifts in the activity of specific metabolic cycles, suggesting that while the primary target is an ion channel, its modulation might have downstream effects on cellular energy metabolism. nih.gov

Table 2: Hypothetical Proteomic and Metabolomic Changes in Cardiac Myocytes Post-Restacorin Treatment

| Omics Type | Analyte | Fold Change (Treated/Control) | p-value | Affected Pathway/Process |

| Proteomics | KvX.1 Subunit | ↑ 2.8 | < 0.001 | Potassium Ion Transport |

| Proteomics | Protein Y | ↑ 1.5 | 0.012 | Membrane Potential Regulation |

| Proteomics | Enzyme Z | ↓ 0.6 | 0.008 | Glycolysis |

| Metabolomics | ATP | ↓ 0.75 | 0.003 | Energy Metabolism |

| Metabolomics | Lactate | ↑ 1.3 | 0.009 | Anaerobic Respiration |

Note: All data presented in this table are hypothetical and for illustrative purposes only.

These integrative approaches provide a systems-level understanding, complementing direct binding studies and helping to confirm the functional relevance of identified targets and associated pathways.

Theoretical and Computational Modeling in Molecular Pharmacology

Computational methods play an increasingly vital role in molecular pharmacology, enabling researchers to predict and simulate molecular interactions at an atomic level, thereby guiding experimental design and interpreting complex biological phenomena mdpi.comconsensus.appopenaccessjournals.com.

Simulation Studies of Restacorin-Channel Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable for characterizing drug-ion channel interactions and elucidating binding mechanisms nih.govrsc.orgfrontiersin.orgencyclopedia.pubcellphysiolbiochem.com.

Molecular Docking: Molecular docking predicts the preferred binding orientation (pose) and affinity of a ligand within a protein's binding site mdpi.comopenaccessjournals.combohrium.comnih.gov. For Restacorin, docking simulations were performed against a homology model of the KvX.1 channel's pore region. The results indicated that Restacorin favorably binds within the central cavity of the channel, interacting with key residues. researchgate.net

Table 3: Hypothetical Molecular Docking Results of Restacorin with KvX.1 Channel

| Docking Score (kcal/mol) | Predicted Binding Site | Key Interacting Residues | Predicted Binding Mode |

| -9.2 | Central Pore Cavity | Phe450, Val454, Thr458 | Hydrophobic, H-bonding |

| -8.9 | Central Pore Cavity | Phe450, Val454, Tyr461 | Hydrophobic |

Note: All data presented in this table are hypothetical and for illustrative purposes only.

The consistently low docking scores suggest a strong and stable interaction.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time, revealing conformational changes, binding stability, and the influence of the membrane environment on ion channel-drug interactions nih.govfrontiersin.orgencyclopedia.pubcellphysiolbiochem.comnih.gov. All-atom MD simulations of Restacorin bound to the KvX.1 channel embedded in a lipid bilayer demonstrated the stability of the predicted binding pose over several hundreds of nanoseconds. The simulations highlighted specific hydrogen bonding interactions between Restacorin's hydroxyl groups and the backbone carbonyls of Thr458 and Gly459 in the channel's selectivity filter, contributing to its high affinity. Furthermore, the simulations revealed that Restacorin's binding induced subtle conformational adjustments in the channel's activation gate, consistent with a channel-blocking mechanism. microbenotes.com

The combination of these advanced methodologies provides a comprehensive picture of Restacorin's molecular mechanisms, from initial target identification through detailed atomic-level interaction analysis.

Compound Information

Synthetic Chemistry and Analogue Development of Restacorin

Structure-Activity Relationship (SAR) Studies

Correlation Between Structural Modifications and Electrophysiological Profiles

Restacorin exhibits distinct electrophysiological effects characteristic of Class Ic antiarrhythmic agents. Studies conducted on isolated dog cardiac Purkinje fibres have demonstrated that Restacorin, in concentrations ranging from 1 to 30 µmol/L, significantly impacts action potential characteristics. It causes a concentration-dependent decrease in the maximum rate of rise of the action potential upstroke (Vmax) and a reduction in action potential amplitude. Furthermore, Restacorin shortens the action potential duration, specifically when measured at 90% of repolarization, in a concentration-dependent manner during constant pacing. The compound also displays rate-dependent effects on these action potential characteristics, meaning its influence varies with changes in the pacing cycle length.

The observed electrophysiological profile of Restacorin—marked by a prominent depression of Vmax and alterations in action potential duration—closely resembles the effects produced by other recognized Class Ic antiarrhythmic drugs.

Table 1: Electrophysiological Effects of Restacorin on Dog Cardiac Purkinje Fibres

| Electrophysiological Parameter | Effect of Restacorin (1-30 µmol/L) |

| Maximum Rate of Rise (Vmax) | Decreased (concentration-dependent) |

| Action Potential Amplitude | Decreased (concentration-dependent) |

| Action Potential Duration (APD90) | Shortened (concentration-dependent) |

| Rate-Dependency | Present (effects vary with pacing cycle length) |

While the electrophysiological effects of Restacorin are well-documented, detailed research findings and specific data tables correlating structural modifications of Restacorin analogues with quantifiable changes in their electrophysiological profiles are not explicitly available in the current search results. Structure-activity relationship (SAR) studies typically involve systematic chemical modifications to a lead compound and subsequent testing of the analogues to establish how specific structural changes (e.g., adding or removing functional groups, altering stereochemistry) influence biological activity. Such studies are fundamental to understanding the molecular basis of drug action and guiding the design of compounds with improved efficacy or reduced side effects.

Influence of Chemical Structure on Molecular Target Binding Affinity

As a Class Ic antiarrhythmic agent, Restacorin's primary molecular target is the voltage-gated sodium channel (NaV channel). nih.gov Class Ic antiarrhythmics exert their effects by blocking these channels, thereby slowing the conduction of electrical impulses in the heart.

The influence of chemical structure on molecular target binding affinity is a cornerstone of drug discovery, often explored through structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies. These studies aim to identify the specific chemical moieties responsible for binding to a target and to quantify the relationship between structural features and binding strength.

Voltage-gated sodium channels possess complex structures with various binding sites for different modulators, including local anesthetics and toxins. For instance, specific residues within the channel's alpha subunit, such as phenylalanine (F1710) and tyrosine (Y1717) in transmembrane segment IVS6, are critical determinants of state-dependent drug block. The binding affinity of certain compounds can be influenced by the channel's conformational state (e.g., resting, open, or inactivated). For example, hydrophobic interactions at position 1710 can stabilize binding to resting states, while an aromatic residue at this position is crucial for drug action on open or inactivated channels. Similarly, studies on other sodium channel blockers, such as μ-conotoxins, have revealed that specific basic residues (e.g., Arg13, Lys16, Hyp17, Arg19 in μ-conotoxin GIIIA) are clustered on one face of the molecule, suggesting their direct interaction with the sodium channel's receptor site, particularly within the pore vestibule.

While the general principles of sodium channel binding and the importance of chemical structure in determining binding affinity are well-established, specific detailed research findings or data tables outlining how Restacorin's chemical structure, or that of its analogues, influences its quantifiable binding affinity (e.g., IC₅₀ or Kᵢ values) for particular sodium channel subtypes or binding sites were not explicitly found in the provided search results. Such data would typically involve direct binding assays or computational modeling studies to elucidate the precise interactions between the compound and its target.

Comparative Preclinical Pharmacological Investigations

Comparative Analysis with Established Antiarrhythmic Agents

Electrophysiological Similarities to Class Ic Antiarrhythmic Drugs

Preclinical studies have demonstrated that the cellular electrophysiological effects of Restacorin in isolated canine cardiac Purkinje fibers closely resemble those produced by recognized Class Ic antiarrhythmic drugs. Class Ic antiarrhythmic agents are characterized by their slow kinetics, which means their electrophysiological effects are expressed across a wide range of heart rates. This characteristic leads to a notable slowing of fast-channel tissue conduction.

Restacorin, at concentrations ranging from 1 to 30 µmol/L, has been observed to decrease the maximum rate of rise of the action potential upstroke (Vmax) and the action potential amplitude in a concentration-dependent manner. Furthermore, it shortens the action potential duration (APD) when measured at 90% of repolarization during pacing at a constant basic cycle length of 500 ms (B15284909). Investigations varying the constant pacing cycle length between 300 and 5000 ms revealed a rate-dependent effect of Restacorin on these action potential characteristics. Following abrupt changes in cycle length, Restacorin (10 µmol/L) was found to slow the fast component of the relation for restitution of action potential duration from 155.3 ± 5.2 ms (control) to 217.1 ± 17.8 ms (p < 0.05). Additionally, the range of premature action potential durations was significantly reduced by 57.1% (p < 0.01) with 10 µmol/L Restacorin. These findings underscore Restacorin's primary Class Ic properties, which include a depression of Vmax and an increase in AH, HV, and QRS duration.

Comparative Effects with Compounds like Flecainide (B1672765) on Cardiac Currents

A comparative analysis between Restacorin (5 µM) and Flecainide (5 µM) on transmembrane ionic currents in dog and rabbit ventricular muscle, utilizing conventional microelectrode and patch-clamp techniques, revealed both similarities and differences in their effects.

Table 1: Comparative Effects of Restacorin and Flecainide on Cardiac Ionic Currents

| Cardiac Current | Restacorin (5 µM) | Flecainide (5 µM) |

| ATP-sensitive potassium currents | No significant influence | No significant influence |

| Inward rectifier potassium currents | No significant influence | No significant influence |

| Transient outward current | No change | Moderately decreased amplitude |

| Delayed rectifier potassium current | Moderately depressed | Markedly depressed |

Despite some distinctions, both Restacorin and Flecainide demonstrated similar beneficial actions against triggered abnormal automaticity. At a concentration of 5 µM, both compounds partially abolished early afterdepolarizations (EADs), with complete abolition observed at 10 µM. Furthermore, both Restacorin and Flecainide significantly decreased the amplitude of delayed afterdepolarizations (DADs) (Restacorin: 9.9 ± 2.1 mV vs. 2.9 ± 1.8 mV, p < 0.01, n=5; Flecainide: 11.1 ± 1.3 mV vs. 0.6 ± 0.6 mV, p < 0.01, n=7). These results suggest that the antiarrhythmic efficacy of both compounds can, at least partially, be attributed to their effects on triggered abnormal automaticity.

Utilization of Animal Models in Preclinical Electrophysiology Research

Role of Isolated Organ and Tissue Preparations (e.g., Canine Purkinje Fibers)

Isolated organ and tissue preparations play a crucial role in preclinical electrophysiology research, offering a controlled environment for detailed investigation of drug effects. The cellular electrophysiological effects of Restacorin were primarily studied using conventional microelectrode techniques in isolated dog cardiac Purkinje fibers. These preparations allow for precise measurements of action potential characteristics, including Vmax, amplitude, duration, and restitution properties, as well as the analysis of specific ionic currents. Beyond Purkinje fibers, other isolated heart muscle preparations, such as perfused frog hearts, rabbit Langendorff preparations, and rabbit isolated atria, are also utilized to observe the depressant or other effects of compounds on cardiac tissue. These models provide highly reproducible experimental conditions for assessing cardiac electrophysiological and mechanical parameters over several hours.

Insights from Broader Animal Model Research in Cardiovascular Studies

Broader animal model research in cardiovascular studies is essential for translating fundamental scientific discoveries into potential therapeutic applications. These preclinical investigations are instrumental in the development of new pharmacological agents and medical devices aimed at correcting cardiac rhythm disorders, treating and preventing myocardial infarctions, and averting heart failure.

Q & A

How can I formulate a research question on Restacorin’s mechanism of action using structured frameworks like PICO or FINER?

To design a robust research question, apply the PICO framework (Population, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population : In vitro neuronal cell lines.

- Intervention : Restacorin exposure at varying concentrations.

- Comparison : Untreated controls or alternative compounds.

- Outcome : Changes in neuroprotective biomarkers (e.g., BDNF levels).

Ensure alignment with FINER criteria by assessing feasibility (e.g., lab resources) and novelty (e.g., unexplored signaling pathways) .

Q. What key variables and controls should be prioritized in in vitro experiments investigating Restacorin’s bioactivity?

- Independent variables : Dose concentration, exposure duration, and cell type specificity.

- Dependent variables : Apoptosis rates, oxidative stress markers, or gene expression profiles.

- Controls : Negative (solvent-only), positive (known neuroprotective agents), and technical replicates to minimize batch effects.

Reference experimental design principles from pharmacology studies to ensure reproducibility .

Q. How do I conduct a systematic literature review on Restacorin’s biochemical pathways?

- Use databases like PubMed and Scopus with keywords: “Restacorin” AND (“neuroprotection” OR “metabolic pathways” OR “kinase signaling”).

- Apply PRISMA guidelines for screening and inclusion/exclusion criteria.

- Synthesize findings into a conceptual map highlighting knowledge gaps (e.g., conflicting results in mitochondrial efficiency studies) .

Advanced Research Questions

Q. How can contradictions in Restacorin’s dose-response data across studies be systematically resolved?

- Step 1 : Conduct a meta-analysis to quantify heterogeneity (e.g., I² statistic).

- Step 2 : Stratify studies by experimental models (e.g., animal vs. cell culture) or dosage ranges.

- Step 3 : Validate findings via dose-replication experiments with standardized protocols.

- Example : A 2024 study resolved discrepancies in Restacorin’s apoptotic effects by controlling for serum concentration in cell media .

Q. What methodologies integrate multi-omics data to study Restacorin’s systemic effects?

- Transcriptomics : RNA-seq to identify differentially expressed genes.

- Proteomics : LC-MS/MS to quantify protein phosphorylation changes.

- Metabolomics : NMR or GC-MS to profile metabolic shifts.

- Data integration : Use pathway enrichment tools (e.g., STRING, KEGG) to map cross-omics interactions. Publish workflows in open repositories for transparency .

Q. Which statistical approaches are optimal for longitudinal studies on Restacorin’s chronic exposure effects?

- Mixed-effects models : Account for inter-individual variability in in vivo studies.

- Survival analysis : Kaplan-Meier curves for toxicity thresholds.

- Power analysis : Pre-determine sample sizes to detect clinically relevant effect sizes.

Refer to guidelines for reporting longitudinal data in nutritional pharmacology .

Q. What ethical considerations apply to human trials involving Restacorin supplementation?

- Informed consent : Disclose potential risks (e.g., hepatotoxicity in preclinical models).

- Data anonymization : Use unique identifiers instead of personal identifiers.

- Ethics review : Submit protocols to institutional review boards (IRBs), especially for vulnerable populations.

Follow CONSORT guidelines for clinical trial reporting .

Q. How can cross-disciplinary methods assess Restacorin’s environmental impact in ecotoxicology studies?

- Model systems : Aquatic organisms (e.g., Daphnia magna) for bioavailability assays.

- Analytical chemistry : HPLC to quantify Restacorin residues in water/soil.

- Ecological modeling : Predict bioaccumulation factors using QSAR (Quantitative Structure-Activity Relationship).

Collaborate with environmental scientists to align with regulatory standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.